In-Depth Technical Guide: Biological Activity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
In-Depth Technical Guide: Biological Activity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including cardiotonic, vasorelaxant, anticancer, and antimicrobial effects. This document details the synthetic methodologies, structure-activity relationships, and key experimental findings to support further research and development in this area.
Core Synthesis and Chemical Moiety
The fundamental structure of 6-phenyl-4,5-dihydropyridazin-3(2H)-one serves as a versatile scaffold for chemical modifications. The primary synthetic route to this core and its derivatives involves the condensation of a β-aroylpropionic acid with hydrazine or its derivatives.[1] This reaction provides a straightforward method to construct the pyridazinone ring. Further functionalization at various positions of the phenyl ring and the pyridazinone nucleus has led to the development of a wide array of derivatives with distinct biological activities.
General Synthetic Protocol
A common method for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives is as follows:
-
Reaction of β-Aroylpropionic Acid with Hydrazine Hydrate: A mixture of the appropriately substituted β-aroylpropionic acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol.[2]
-
Cyclization: The reaction mixture is heated to induce cyclization, leading to the formation of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one ring system.
-
Purification: The resulting solid is typically purified by recrystallization from a suitable solvent to yield the final product.
Further modifications, such as N-alkylation or substitution on the phenyl ring, can be carried out on the parent pyridazinone core to generate a library of derivatives.[3]
Biological Activities and Quantitative Data
6-Phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and present quantitative data in structured tables.
Cardiotonic and Vasorelaxant Activity
A significant area of investigation for this class of compounds is their cardiovascular effects. Many derivatives exhibit potent positive inotropic (cardiotonic) and vasorelaxant properties, often attributed to the inhibition of phosphodiesterase III (PDE-III).[4][5] Inhibition of PDE-III leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility and smooth muscle relaxation.[5]
Table 1: Cardiotonic and Vasorelaxant Activity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives
| Compound | Modification | Activity Type | IC50/EC50 (µM) | Reference |
| CI-930 | 5-methyl analogue of imazodan | Cardiotonic (PDE-III Inhibition) | IC50 = 0.6 | [6] |
| Compound 31 | 4,5,6,7-tetrahydrobenzimidazole analogue | Cardiotonic (PDE-III Inhibition) | IC50 = 0.15 | [6] |
| LY195115 | 1,3-dihydro-3,3-dimethyl-5-(...)-2H-indol-2-one | Cardiotonic (PDE Inhibition) | Ki = 0.08 | [7] |
| Compound 2e | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.1162 | [8][9] |
| Compound 2h | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.07154 | [8][9] |
| Compound 2j | 6-(4-substitutedphenyl) derivative | Vasorelaxant | EC50 = 0.02916 | [8][9] |
| 4-methoxyphenylhydrazide derivative (C) | 4-methoxyphenylhydrazide derivative | Vasorelaxant | IC50 = 1.204 | [10] |
| Series 4a-l | Pyridazin-3-one tethered 4-substituted thiosemicarbazide | Vasorelaxant | EC50 = 0.0117–2.2680 | [10] |
| Series 5a-l | Cyclized versions of 4a-l | Vasorelaxant | EC50 = 0.0025–2.9480 | [10] |
Anticancer Activity
Numerous 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxicity against a range of human cancer cell lines. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of various protein kinases.[11][12]
Table 2: Anticancer Activity of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives (NCI-60 Cell Line Screen)
| Compound | Modification | Cell Line | GI50 (µM) | Reference |
| Compound 2g | 6-aryl-2-(p-sulfamylphenyl) | HL-60 (TB), SR, NCI-H522, BT-549 | < 2 | [2][13] |
| Compound 43 | Quinoline moiety | PANC-1 | 2.9 | [14] |
| Compound 43 | Quinoline moiety | PACA-2 | 2.2 | [14] |
| Pyr-1 | 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl] | Various | Low µM to nM range | [11] |
| Thiourea series | Phenyl dihydropyridazinone with thiourea | B-Raf inhibition | IC50 = 0.02497–0.03559 | [14] |
| Compound 66 | Tricyclic indenopyridazinone | Renal Cancer Subpanel | 5.07 | [15] |
| Compound 66 | Tricyclic indenopyridazinone | Leukemia (MOLT-4, SR), Non-small-cell lung (NCI-H460), Colon (HCT-116), CNS (SF-295) | 3.04–4.32 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives.
Vasorelaxant Activity Assay (Isolated Rat Aorta)
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissues, and cut into rings of 2-4 mm in length.
-
The aortic rings are mounted between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously bubbled with 95% O2 and 5% CO2.
-
-
Experimental Procedure:
-
The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
The endothelial integrity is assessed by the relaxation response to acetylcholine in phenylephrine-pre-contracted rings.
-
A stable contraction is induced by adding a contractile agent, typically phenylephrine (1 µM) or KCl (60-80 mM).
-
Once the contraction reaches a plateau, cumulative concentrations of the test 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivative are added to the organ bath.
-
Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
-
Anticancer Activity Screening (NCI-60 Sulforhodamine B Assay)
-
Cell Culture and Plating:
-
The NCI-60 panel of human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.
-
The microtiter plates are incubated for 24 hours prior to the addition of the experimental compounds.
-
-
Compound Treatment:
-
The 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives are initially screened at a single high concentration (10⁻⁵ M) against the 60 cell lines.
-
For compounds showing significant growth inhibition, a five-dose assay is performed using serial dilutions of the compound.
-
The plates are incubated for an additional 48 hours.
-
-
Sulforhodamine B (SRB) Assay:
-
After incubation, the cells are fixed in situ by adding cold trichloroacetic acid.
-
The fixed cells are washed and then stained with 0.4% (w/v) sulforhodamine B (SRB) solution.
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis:
-
The percentage of growth is calculated at each drug concentration level.
-
Three dose-response parameters are calculated for each compound:
-
GI50: The drug concentration resulting in a 50% reduction in the net protein increase.
-
TGI (Total Growth Inhibition): The drug concentration resulting in zero net protein increase.
-
LC50: The drug concentration causing a 50% reduction in the protein of the initial cell inoculum.
-
-
Conclusion
The 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide range of potent biological activities. The research highlighted in this guide demonstrates their potential as cardiovascular and anticancer agents. The provided data and experimental protocols offer a solid foundation for researchers to build upon, enabling the design and synthesis of new analogues with improved potency and selectivity. Further investigations into the precise molecular targets and signaling pathways will be crucial for the clinical translation of these promising compounds.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiotonic agents. 7. Inhibition of separated forms of cyclic nucleotide phosphodiesterase from guinea pig cardiac muscle by 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones and related compounds. Structure-activity relationships and correlation with in vivo positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular structure of the dihydropyridazinone cardiotonic 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-pyridazinyl)- 2H-indol-2-one, a potent inhibitor of cyclic AMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]
